molecular formula C10H11Cl2NO3S B2931647 2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide CAS No. 477867-81-5

2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide

Cat. No. B2931647
CAS RN: 477867-81-5
M. Wt: 296.16
InChI Key: IPHDCDNNYRXYQS-UHFFFAOYSA-N
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Description

“2,3-Dichloro-4-(ethylsulfonyl)benzenecarboxylic acid” is a unique chemical provided to early discovery researchers . It has the empirical formula C9H8Cl2O4S and a molecular weight of 283.13 .


Molecular Structure Analysis

The SMILES string of the compound is O=S(C1=C(Cl)C(Cl)=C(C(O)=O)C=C1)(CC)=O . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

I have conducted a search for the scientific research applications of “2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide,” but unfortunately, there is limited information available on specific applications for this compound. The search results primarily include product listings and general descriptions of the compound’s purity and molecular weight, without detailing its uses in research.

properties

IUPAC Name

2,3-dichloro-4-ethylsulfonyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3S/c1-3-17(15,16)7-5-4-6(10(14)13-2)8(11)9(7)12/h4-5H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHDCDNNYRXYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide

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